molecular formula C11H17NS B183802 N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine CAS No. 893587-03-6

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine

Cat. No. B183802
M. Wt: 195.33 g/mol
InChI Key: JQILXIYTTWRAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, also known as CP-55940, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been studied extensively for its mechanism of action and physiological effects. In

Mechanism Of Action

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates intracellular signaling pathways that lead to the modulation of neurotransmitter release and the regulation of gene expression. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to inhibit the release of glutamate, which is involved in the development of neurodegenerative diseases.

Biochemical And Physiological Effects

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to have anxiolytic and anti-depressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages And Limitations For Lab Experiments

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has several advantages for lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a potent tool for studying these receptors. It has also been shown to have a long half-life, which allows for extended periods of experimentation. However, N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has some limitations for lab experiments. It is a synthetic compound, which can limit its applicability to natural systems. It also has a complex mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine. One area of research is the development of new drugs that target the CB1 and CB2 receptors. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has shown promise as a therapeutic agent, but its synthetic nature and complex mechanism of action can limit its applicability. Another area of research is the study of the physiological effects of N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine in humans. While it has been extensively studied in animal models, its effects in humans are not well understood. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine and its potential as a therapeutic agent.
Conclusion
In conclusion, N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, or N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, physiological effects, and potential use in the treatment of various diseases. While it has some limitations for lab experiments, it remains a promising candidate for the development of new drugs that target the CB1 and CB2 receptors. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 2-methylthiophene with benzyl chloride in the presence of sodium hydride to form 2-(benzyloxy)-5-methylthiophene. The second step involves the reaction of 2-(benzyloxy)-5-methylthiophene with cyclopentylmagnesium bromide in the presence of copper(I) iodide to form N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine. This synthesis method has been optimized over the years to increase yield and purity of the final product.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. This makes it a promising candidate for the development of new drugs that target these receptors.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQILXIYTTWRAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359453
Record name N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine

CAS RN

893587-03-6
Record name N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.